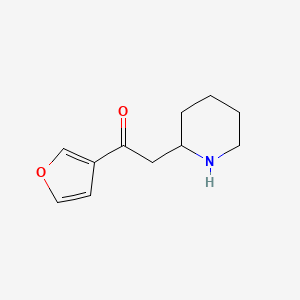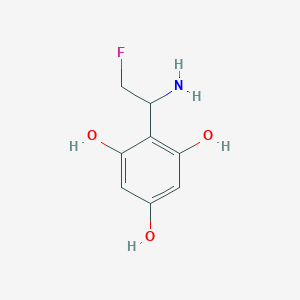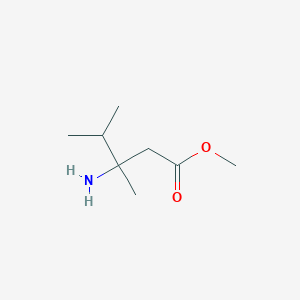
Methyl 3-amino-3,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups on the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reductive amination of 3,4-dimethylpentanone with methylamine, followed by esterification. This method requires careful control of reaction conditions to prevent over-reduction and to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as solid acids or immobilized enzymes can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates can be used to form amides or ureas, respectively.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, ureas, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which methyl 3-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-3,4-dimethylpentanoate can be compared with other similar compounds such as:
Methyl 3-amino-3-methylpentanoate: Lacks the additional methyl group at the 4-position, resulting in different steric and electronic properties.
Ethyl 3-amino-3,4-dimethylpentanoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 3-amino-4-methylpentanoate: Lacks one methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl 3-amino-3,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8(3,9)5-7(10)11-4/h6H,5,9H2,1-4H3 |
InChI-Schlüssel |
NPVHOSKWGXNBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
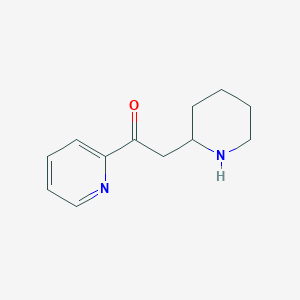
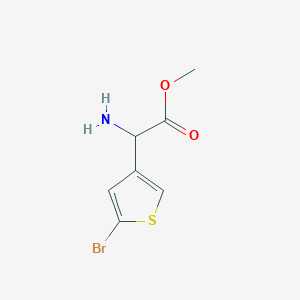
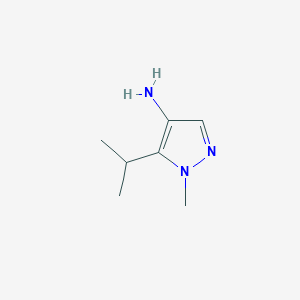
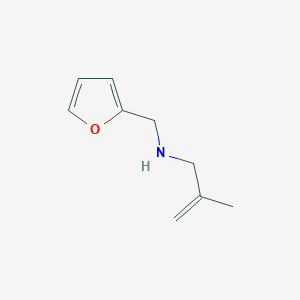
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
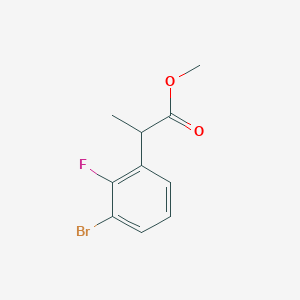
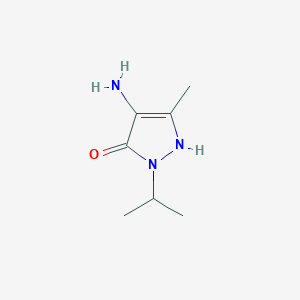
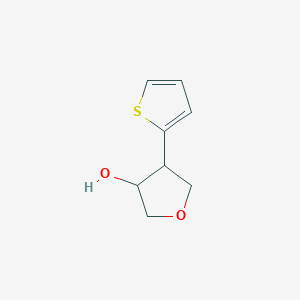
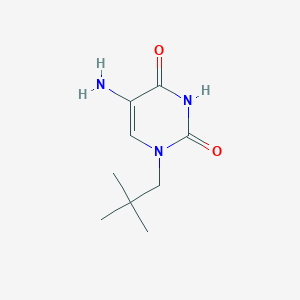
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

